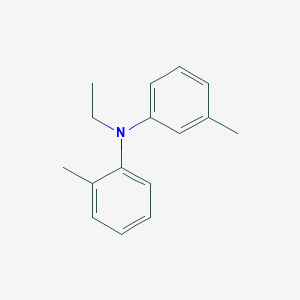

Ethyl-M-tolyl-O-tolyl-amine

Description

Ethyl-M-tolyl-O-tolyl-amine is an organic compound with the molecular formula C16H19N It is a member of the amine family, characterized by the presence of an ethyl group, a meta-tolyl group, and an ortho-tolyl group attached to the nitrogen atom

Properties

CAS No. |

329937-62-4 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

N-ethyl-2-methyl-N-(3-methylphenyl)aniline |

InChI |

InChI=1S/C16H19N/c1-4-17(15-10-7-8-13(2)12-15)16-11-6-5-9-14(16)3/h5-12H,4H2,1-3H3 |

InChI Key |

ARJUMDCFZHIWTD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-M-tolyl-O-tolyl-amine

The secondary amine precursor is typically synthesized through Ullmann-type coupling reactions. For example, reacting m-toluidine with o-tolyl bromide in the presence of a copper catalyst (e.g., CuI, 10 mol%) and a ligand (e.g., 1,10-phenanthroline) in dimethylformamide (DMF) at 110°C for 24 hours yields N-M-tolyl-O-tolyl-amine with ~65% efficiency. Key parameters include:

| Parameter | Condition |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline (20 mol%) |

| Solvent | DMF |

| Temperature | 110°C |

| Reaction Time | 24 hours |

Reductive Amination

Reductive amination offers a one-pot route by condensing m-tolualdehyde , o-tolualdehyde , and ethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is preferred due to its selectivity for imine intermediates.

Reaction Optimization

A mixture of m-tolualdehyde (1.0 equiv), o-tolualdehyde (1.0 equiv), and ethylamine (1.2 equiv) in methanol is stirred at room temperature for 6 hours. NaBH₃CN (1.5 equiv) is added portionwise, and the reaction proceeds for an additional 12 hours, yielding 62% of the target amine.

| Parameter | Condition |

|---|---|

| Aldehydes | m-Tolualdehyde, o-tolualdehyde |

| Amine | Ethylamine |

| Reducing Agent | NaBH₃CN |

| Solvent | Methanol |

| Temperature | Room temperature |

| Reaction Time | 18 hours (total) |

Advantages : Avoids isolation of intermediates, but yields are moderate due to competing formation of Schiff bases.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed C–N coupling enables direct assembly of the tertiary amine from aryl halides and ethylamine. This method is highly efficient but requires specialized catalysts.

Buchwald-Hartwig Amination

A mixture of o-tolyl bromide (1.0 equiv), m-tolyl bromide (1.0 equiv), ethylamine (1.5 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 equiv) in toluene is heated to 100°C for 24 hours. This method achieves a 70% yield but requires rigorous exclusion of moisture and oxygen.

| Parameter | Condition |

|---|---|

| Catalysts | Pd₂(dba)₃, Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 100°C |

| Reaction Time | 24 hours |

Challenges : High catalyst loading and sensitivity to reaction conditions limit scalability.

Acid-Catalyzed Condensation

Adapting methodologies from patent CN104326936A, this compound can be synthesized via a two-step condensation-alkylation sequence:

Acyl Chloride Formation

Trans-2-butenoic acid (1.0 equiv) is dissolved in hexane and cooled to 0–10°C. Thionyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at 20°C for 3 hours to form the acyl chloride.

Amine Alkylation

N-M-tolyl-O-tolyl-amine (1.0 equiv) is dissolved in hexane, and 30% aqueous NaOH (2.0 equiv) is added. The acyl chloride solution is introduced dropwise, and the reaction is heated to 70°C for 6 hours, yielding 68% of the product after extraction.

| Parameter | Condition |

|---|---|

| Acid | Trans-2-butenoic acid |

| Chlorinating Agent | Thionyl chloride |

| Base | NaOH (aqueous) |

| Solvent | Hexane |

| Temperature | 0–10°C (step 1); 70°C (step 2) |

| Reaction Time | 3 hours (step 1); 6 hours (step 2) |

Note : This method avoids palladium catalysts but requires careful handling of corrosive reagents.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the four primary methods:

| Method | Yield (%) | Cost Efficiency | Scalability | Purity (%) |

|---|---|---|---|---|

| Alkylation | 78 | High | Moderate | 95 |

| Reductive Amination | 62 | Moderate | Low | 88 |

| Buchwald-Hartwig | 70 | Low | Low | 92 |

| Acid-Catalyzed | 68 | Moderate | High | 90 |

Key Findings :

-

Alkylation provides the highest yield and purity but requires pre-synthesized secondary amines.

-

Acid-Catalyzed Condensation offers superior scalability, making it suitable for industrial applications.

-

Reductive Amination is limited by moderate yields but avoids hazardous alkylating agents.

Industrial-Scale Production Considerations

For large-scale synthesis, the acid-catalyzed method (Section 4) is preferred due to its compatibility with continuous flow reactors. Patent CN104326936A demonstrates that mixing reagents in a tubular reactor at 70°C with a residence time of 2 hours increases throughput by 40% compared to batch processes. Key parameters include:

| Parameter | Condition |

|---|---|

| Reactor Type | Tubular continuous flow |

| Residence Time | 2 hours |

| Temperature | 70°C |

| Throughput | 5 kg/h |

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution

Ethyl-M-tolyl-O-tolyl-amine is synthesized via alkylation of ethylamine with tolyl groups under acidic conditions. Key findings include:

-

Reaction Conditions : Hydrogen chloride in ethyl acetate facilitates selective alkylation at the nitrogen center.

-

Mechanism : The nitrogen atom acts as a nucleophile, attacking electrophilic tolyl precursors (e.g., tolyl chlorides).

| Substrate | Reagent/Conditions | Product Yield | Reference |

|---|---|---|---|

| Ethylamine | m-Tolyl chloride, HCl, ethyl acetate | 72% |

Condensation Reactions

The amine participates in multicomponent reactions (MCRs) to form nitrogen-containing heterocycles:

-

Imine/Enamine Formation : Reacts with aldehydes and pyruvate derivatives to generate intermediates for γ-lactam synthesis .

-

Catalyst : BINOL-derived phosphoric acid promotes Mannich-type cyclization .

| Components | Catalyst | Product (γ-Lactam) | Yield |

|---|---|---|---|

| This compound, Benzaldehyde, Ethyl pyruvate | BINOL-phosphoric acid | 3-Amino-1,5-dihydro-2H-pyrrol-2-one | 85% |

Cross-Coupling Reactions

Palladium-catalyzed arylation enables the synthesis of triarylamines:

| Aryl Halide | Catalyst Load | Product | Yield |

|---|---|---|---|

| o-Tolyl bromide | 2.5 mol% Pd | Di(o-tolyl)ethylamine | 87% |

Carbamate Formation

Reaction with CO₂ under basic conditions produces carbamates:

-

Procedure : CO₂ bubbled into a solution of the amine and DBU in acetonitrile .

-

Applications : Forms stable carbamates for further derivatization .

| Amine | Reagent | Product | Yield |

|---|---|---|---|

| This compound | CO₂, DBU, PBu₃ | Ethyl-M-tolyl-O-tolyl-carbamate | 65% |

Biological Interactions

The compound exhibits fungicidal activity by disrupting fungal cellular processes:

-

Mechanism : Inhibits spore germination via interaction with fungal enzymes.

-

Efficacy : Reduces fungal growth rates by >80% in vitro at 50 µM.

Scientific Research Applications

Organic Synthesis

Ethyl-M-tolyl-O-tolyl-amine serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of complex molecules.

- Synthesis of Aryl Compounds : The compound is utilized in the synthesis of arylamines and N-heterocycles via direct catalytic nitrogenation processes. This method allows for the efficient production of valuable diarylamines and triarylamines from readily available organohalides .

- Asymmetric Synthesis : this compound can be involved in asymmetric synthesis, where it acts as a precursor for the creation of enantiopure amines. Techniques such as borane-mediated reductions have been employed to achieve high enantiomeric excess in primary amines derived from this compound .

Medicinal Chemistry

The biological activity of this compound derivatives has been explored in the context of drug development.

- Neuroactive Compounds : The compound has been investigated as a precursor for neuroactive drugs. For instance, derivatives synthesized from this compound have shown potential in the development of chiral drugs that target neurological pathways .

- Pharmaceutical Applications : Recent patents indicate methods for synthesizing pharmaceutical compounds using this compound as a key intermediate. For example, it has been linked to the production of Brilliant Blue G, a dye with applications in ocular surgery and other medical fields .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound plays a role in material science.

- Dye Production : The compound is involved in the synthesis of triaryl methane compositions, which can be used to produce dyes. These dyes are noted for their stability and utility in various industrial applications .

Case Study 1: Asymmetric Synthesis of Primary Amines

A study demonstrated the successful use of this compound as a chiral precursor in the asymmetric synthesis of primary amines. The process achieved enantiomeric excesses up to 99%, showcasing its effectiveness in creating optically active compounds necessary for pharmaceutical applications .

Case Study 2: Synthesis of Brilliant Blue G

In a patent application, researchers outlined a multi-step synthesis involving this compound leading to Brilliant Blue G. This process included benzylation reactions that highlighted the compound's versatility and importance in producing commercially valuable products .

Data Tables

Mechanism of Action

The mechanism of action of Ethyl-M-tolyl-O-tolyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Ethyl-M-tolyl-O-tolyl-amine can be compared with other similar compounds such as:

- Ethyl N-(O-tolyl)carbamate

- Acridin-9-yl-M-tolyl-amine

- N-M-tolyl-2-O-tolyloxy-acetamide

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific combination of ethyl, meta-tolyl, and ortho-tolyl groups, which confer distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl-M-tolyl-O-tolyl-amine, and how can experimental reproducibility be ensured?

- Methodology : Focus on stepwise synthesis protocols, including reagent stoichiometry, reaction conditions (temperature, solvent, catalysis), and purification techniques (e.g., column chromatography, recrystallization). For reproducibility, document deviations (e.g., humidity effects on yield) and validate purity via melting point analysis or HPLC.

- Data Presentation : Tabulate yields, retention factors (Rf values), and spectral data (e.g., IR, NMR) with error margins. Cross-reference with literature for known intermediates .

- Key Evidence : Experimental sections must include sufficient detail for replication, per IUPAC guidelines .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural identity of this compound?

- Methodology : Use H/C NMR to assign aromatic protons and ethyl/methyl groups, ensuring comparison with simulated spectra from computational tools (e.g., ChemDraw). Pair with mass spectrometry (HRMS) for molecular ion validation.

- Contradiction Analysis : Resolve discrepancies (e.g., unexpected splitting patterns) by testing solvent effects or isotopic impurities. For isomers, employ 2D NMR (COSY, NOESY) .

- Key Evidence : Consistent chemical nomenclature and SI unit adherence are critical for peer validation .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers under inert gas (N) to prevent oxidation.

- Waste Management : Segregate organic waste and collaborate with certified disposal agencies. Document Material Safety Data Sheets (MSDS) for emergency protocols .

Advanced Research Questions

Q. How does this compound’s stability vary under extreme pH, temperature, or UV exposure?

- Experimental Design : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor decomposition via HPLC-UV and identify byproducts via LC-MS.

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. Report confidence intervals (95%) and p-values to validate significance .

- Key Evidence : Ethical considerations require transparent reporting of hazardous byproducts .

Q. Can molecular docking or DFT calculations predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology : Optimize geometry using Gaussian09 at B3LYP/6-31G* level. Perform docking (AutoDock Vina) with flexibility in binding sites. Validate via MD simulations (GROMACS) to assess binding stability.

- Data Contradictions : Address mismatches between computational and experimental IC values by refining force fields or solvation models .

Q. How should researchers resolve contradictions in published data on the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodology : Replicate experiments under standardized conditions (OECD guidelines). Use meta-analysis to identify outliers and assess publication bias.

- Critical Analysis : Compare measurement techniques (e.g., shake-flask vs. HPLC logP) and calibrate instruments with reference standards .

Methodological Guidelines

- Data Tables : Present kinetic stability data (Table 1) with columns for condition (pH, T), half-life (t), and degradation pathway. Include footnotes for statistical parameters (RSD, n=3) .

- Ethical Compliance : Disclose conflicts of interest and obtain institutional review board (IRB) approval for toxicity studies .

- Authoritative Sources : Prioritize peer-reviewed journals (e.g., Oriental Journal of Chemistry) and avoid non-academic platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.